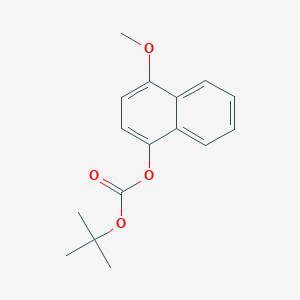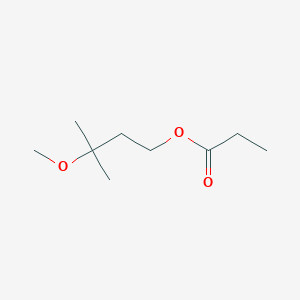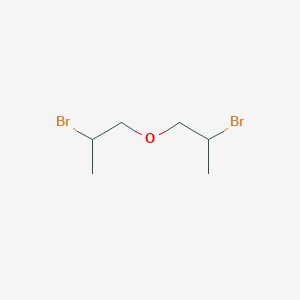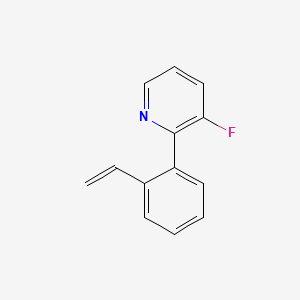
3-Fluoro-2-(2-vinylphenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2-(2-vinylphenyl)pyridine is an organic compound with the molecular formula C13H10FN It is a fluorinated pyridine derivative, characterized by the presence of a fluorine atom at the 3-position and a vinylphenyl group at the 2-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(2-vinylphenyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-bromo-3-fluoropyridine with a vinylphenyl derivative under palladium-catalyzed cross-coupling conditions. The reaction typically requires a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-2-(2-vinylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-Fluoro-2-(2-vinylphenyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a ligand in biological assays and as a probe in molecular imaging studies.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-2-(2-vinylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to certain proteins and enzymes, potentially leading to inhibitory or modulatory effects. The vinylphenyl group may also contribute to the compound’s overall activity by facilitating interactions with hydrophobic pockets in target molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoropyridine: Lacks the vinylphenyl group, resulting in different chemical properties and reactivity.
3-Fluoropyridine: Similar fluorine substitution but without the vinylphenyl group, leading to distinct applications.
2-(2-Vinylphenyl)pyridine:
Uniqueness
3-Fluoro-2-(2-vinylphenyl)pyridine is unique due to the combination of the fluorine atom and the vinylphenyl group, which imparts distinct chemical properties and enhances its potential applications in various fields. The presence of both functional groups allows for versatile reactivity and interactions with different molecular targets.
Propiedades
Fórmula molecular |
C13H10FN |
|---|---|
Peso molecular |
199.22 g/mol |
Nombre IUPAC |
2-(2-ethenylphenyl)-3-fluoropyridine |
InChI |
InChI=1S/C13H10FN/c1-2-10-6-3-4-7-11(10)13-12(14)8-5-9-15-13/h2-9H,1H2 |
Clave InChI |
SNRWRMDLYDHXTO-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=CC=C1C2=C(C=CC=N2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Oxaspiro[5.5]undecane-1,3-dione](/img/structure/B14131399.png)
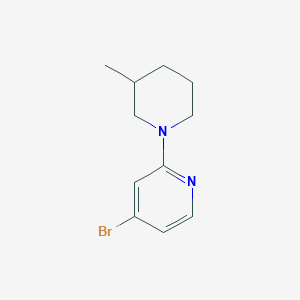




![N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-phenylnaphthalen-1-amine](/img/structure/B14131432.png)
![3,7-Dimethyldibenzo[b,d]iodol-5-ium trifluoromethanesulfonate](/img/structure/B14131436.png)
![1-Chloro-7-fluorodibenzo[b,d]furan](/img/structure/B14131440.png)
![1-[1-(4-Ethylphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B14131441.png)
